4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid
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Overview
Description
4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid is a complex organic compound with a molecular formula of C27H34N2O8S2. It is known for its unique structure, which includes two diethylamino groups and two hydroxyphenyl groups attached to a central benzene ring with disulfonic acid groups. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)phenol with formaldehyde to form a bisphenol intermediate. This intermediate is then reacted with benzene-1,3-disulfonic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and concentration of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in various chemical formulations.
Mechanism of Action
The mechanism of action of 4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding can lead to changes in cellular processes, such as signal transduction and gene expression. The pathways involved often include oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis[4-(dimethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid
- 4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,4-disulfonic acid
- 4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,2-disulfonic acid
Uniqueness
4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise chemical interactions and stability under various conditions.
Properties
CAS No. |
93964-54-6 |
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Molecular Formula |
C27H34N2O8S2 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C27H34N2O8S2/c1-5-28(6-2)18-9-12-21(24(30)15-18)27(22-13-10-19(16-25(22)31)29(7-3)8-4)23-14-11-20(38(32,33)34)17-26(23)39(35,36)37/h9-17,27,30-31H,5-8H2,1-4H3,(H,32,33,34)(H,35,36,37) |
InChI Key |
QTURCYIFHGKXSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)O)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
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